1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide
Overview
Description
This compound, also known as AM251, is a solid substance . It is a CB1 cannabinoid receptor antagonist . This means it blocks the action of cannabinoid receptors in the body. It has been used in studies to determine its interaction with hippocampal neurons to enhance spatial memory in mice .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and various other functional groups . The empirical formula is C22H21N4OCl2I .Physical And Chemical Properties Analysis
AM251 is a solid substance . It is soluble in DMSO (>10 mg/mL) but insoluble in water . The molecular weight is 555.24 .Scientific Research Applications
Application 1: Antagonist of the CB1 Cannabinoid Receptor
- Summary of the Application : NESS 0327 has been synthesized and evaluated for its binding affinity towards cannabinoid CB1 and CB2 receptors . It has been found to be a potent antagonist of the CB1 receptor .
- Methods of Application or Experimental Procedures : The compound was synthesized and its binding affinity towards cannabinoid CB1 and CB2 receptors was evaluated . It was also tested in functional assays, where it antagonized the inhibitory effects of WIN 55,212-2 on electrically evoked contractions in mouse isolated vas deferens preparations . In vivo studies indicated that NESS 0327 antagonized the antinociceptive effect produced by WIN 55,212-2 .
- Results or Outcomes : NESS 0327 exhibited a stronger selectivity for CB1 receptor compared with SR 141716A, showing a much higher affinity for CB1 receptor (Ki = 350 ± 5 fM) and a higher affinity for the CB2 receptor (Ki = 21 ± 0.5 nM) . Affinity ratios demonstrated that NESS 0327 was more than 60,000-fold selective for the CB1 receptor . In functional assay, NESS 0327 antagonized the inhibitory effects of WIN 55,212-2 with a pA2 value of 12.46 ± 0.23 . In vivo studies indicated that NESS 0327 antagonized the antinociceptive effect produced by WIN 55,212-2 .
Application 2: Weight Loss Efficacy
- Summary of the Application : The compound has been discovered as a novel peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice .
- Methods of Application or Experimental Procedures : The compound was tested on diet-induced obese mice .
- Results or Outcomes : The compound showed significant weight-loss efficacy in diet-induced obese mice .
Application 3: Mycobacterial Membrane Protein Large 3 (MMPL3) Inhibitor
- Summary of the Application : Rimonabant hydrochloride, a compound similar to NESS 0327, acts as a mycobacterial membrane protein large 3 (MMPL3) inhibitor .
- Methods of Application or Experimental Procedures : The compound was tested for its inhibitory effects on MMPL3 .
- Results or Outcomes : Rimonabant hydrochloride exhibited inhibitory activity against MMPL3 .
Application 4: CDK2 Inhibitor
- Summary of the Application : Pyrazolo[3,4-d]pyrimidine derivatives, which are similar to NESS 0327, have been discovered as novel CDK2 inhibitors .
- Methods of Application or Experimental Procedures : The compound was tested for its inhibitory effects on CDK2 .
- Results or Outcomes : The compound showed significant inhibitory activity against CDK2 .
Application 5: Anti-Inflammatory and Analgesic Activities
- Summary of the Application : Compounds similar to NESS 0327 have shown anti-inflammatory and analgesic activities .
- Methods of Application or Experimental Procedures : The compound was tested for its anti-inflammatory and analgesic effects .
- Results or Outcomes : The compound exhibited anti-inflammatory and analgesic activities .
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOMTMVRTBHRET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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